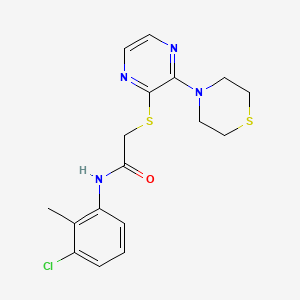![molecular formula C10H14N2O3S B2816490 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1225151-56-3](/img/structure/B2816490.png)
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also known as AMT, is a thiazole derivative that has been widely used in scientific research for its potential therapeutic applications. AMT is a synthetic compound that was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and antimicrobial activity. In cancer cells, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid induces apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In neurons, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid protects against oxidative stress and inflammation, leading to improved neuronal survival and function. In bacteria and fungi, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have potent antibacterial and antifungal activity, leading to decreased pathogen growth and survival.
实验室实验的优点和局限性
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its potent activity against a variety of pathogens, making it a useful tool for studying antimicrobial activity. Another advantage is its potential therapeutic applications in cancer and neuroprotection research. However, one limitation is that the mechanism of action of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood, making it difficult to interpret experimental results. Additionally, the synthesis of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
未来方向
There are several future directions for research on 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. One direction is to further investigate its potential therapeutic applications in cancer and neuroprotection research. Another direction is to elucidate the mechanism of action of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, which would provide valuable insights into its biochemical and physiological effects. Additionally, future research could focus on modifying the chemical structure of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid to improve its potency and selectivity against specific targets. Overall, research on 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has the potential to lead to the development of novel therapeutic agents for a variety of diseases and conditions.
合成方法
The synthesis of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves the reaction of 2-mercaptoacetic acid with isopropylamine, followed by acetylation with acetic anhydride. The resulting compound is then treated with methyl iodide to yield 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis of 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a multi-step process that requires careful attention to detail and appropriate safety precautions.
科学研究应用
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to protect neurons from oxidative stress and inflammation. In antimicrobial activity research, 2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have potent antibacterial and antifungal activity against a variety of pathogens.
属性
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-5(2)12(7(4)13)10-11-6(3)8(16-10)9(14)15/h5H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGGFCVEPOCMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2816410.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2816411.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2816412.png)


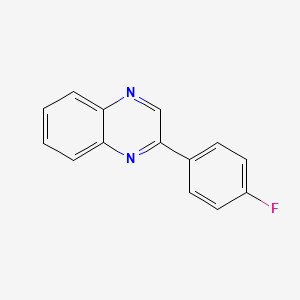
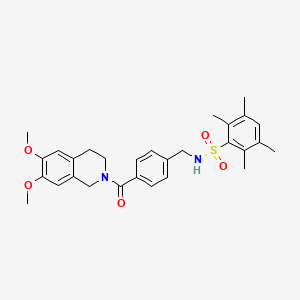
![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2816419.png)
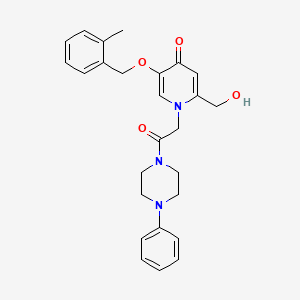
![[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2816423.png)
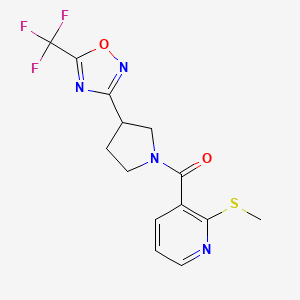
![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)
